1-Bromoperfluoro-2,5,8-trioxadodecane
Overview
Description
1-Bromoperfluoro-2,5,8-trioxadodecane is a fluorinated organic compound with the molecular formula C₉BrF₁₉O₃. It is characterized by the presence of bromine, multiple fluorine atoms, and three ether linkages within its structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Bromoperfluoro-2,5,8-trioxadodecane typically involves the reaction of perfluorinated ethers with bromine-containing reagents. One common method includes the bromination of perfluorinated polyethers under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Bromoperfluoro-2,5,8-trioxadodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, leading to the formation of different functional groups.
Addition Reactions: The presence of multiple fluorine atoms makes it reactive towards certain addition reactions, especially with electrophiles.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromoperfluoro-2,5,8-trioxadodecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions.
Mechanism of Action
The mechanism of action of 1-Bromoperfluoro-2,5,8-trioxadodecane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorinated segments can interact with hydrophobic regions of biomolecules. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
Comparison with Similar Compounds
1-Bromoperfluoro-2,5,8-trioxadodecane can be compared with other fluorinated compounds, such as:
Perfluorooctane sulfonate (PFOS): Known for its use in industrial applications and environmental persistence.
Perfluorooctanoic acid (PFOA): Widely used in the production of fluoropolymers and surfactants.
1-Bromoperfluoro-2,5,8-trioxadecane: A similar compound with a slightly different structure, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and multiple ether linkages, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-[2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9BrF19O3/c10-9(28,29)32-8(26,27)7(24,25)31-6(22,23)5(20,21)30-4(18,19)2(13,14)1(11,12)3(15,16)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLGPUSJUIHNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(OC(C(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9BrF19O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375112 | |
Record name | 1-Bromoperfluoro-2,5,8-trioxadodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-47-5 | |
Record name | 1-[2-[2-(Bromodifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330562-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromoperfluoro-2,5,8-trioxadodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 330562-47-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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